
N-(2-oxotetrahydrothiophen-3-yl)tetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-oxotetrahydrothiophen-3-yl)tetrahydro-2H-pyran-4-carboxamide, also known as OTTP, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
Applications in Antimicrobial Activity
A study by Aytemir et al. (2003) described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, demonstrating their antimicrobial activities. The study found that certain derivatives exhibited significant antibacterial activity against various bacteria including Staphylococcus aureus, Entrococcus faecalis, and Escherichia coli, as well as antifungal activity against Candida species (Aytemir, Erol, Hider, & Özalp, 2003).
Inhibition of Cholesterol Biosynthesis
Research by Roth et al. (1991) focused on tetrahydro-4-hydroxy-6-[2-(1H-pyrrol-1-yl)ethyl]-2H-pyran-2-ones as inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This study explored how substituents at specific positions on the pyrrole nucleus could enhance inhibitory potency, indicating the potential of these compounds in managing cholesterol levels (Roth et al., 1991).
Synthesis and Drug Development
Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, applied in the synthesis of a former antiasthma drug candidate. This showcases the application of similar heterocyclic compounds in the synthesis of pharmaceuticals, highlighting their role in developing new therapeutic agents (Norris & Leeman, 2008).
Anticancer Activity
A study by Rao, Rao, and Prasad (2018) on tetrahydrothieno-pyridine derivatives, a structural class related to the compound , evaluated their anticancer activity. This research contributes to understanding the potential therapeutic applications of such compounds in oncology (Rao, Rao, & Prasad, 2018).
Novel Synthetic Methodologies
Research by Ievlev et al. (2016) introduced an efficient diastereoselective synthesis method for 3,4-dihydro-2H-pyran-4-carboxamides, offering insights into novel synthetic pathways that can facilitate the production of structurally complex and pharmacologically relevant compounds (Ievlev et al., 2016).
特性
IUPAC Name |
N-(2-oxothiolan-3-yl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c12-9(7-1-4-14-5-2-7)11-8-3-6-15-10(8)13/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWADENLSFPJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2CCSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)
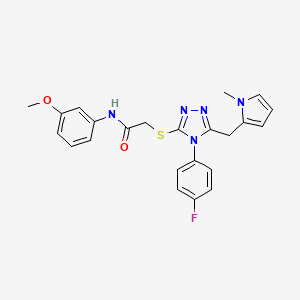
![6,7-Dimethoxy-3-(4-methoxybenzoyl)-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2638694.png)
![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)
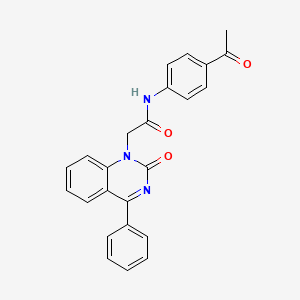
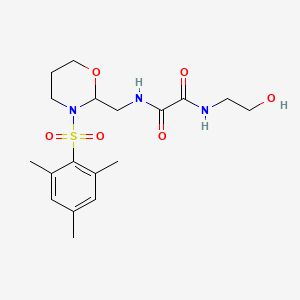
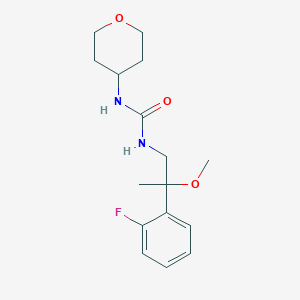
![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)
![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)
![2-[(2,5-Dichlorophenyl)sulfanyl]propanoic acid](/img/structure/B2638704.png)

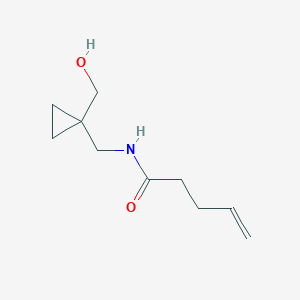
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B2638709.png)
![1-{9-[2-(Cyclohex-1-en-1-yl)ethyl]-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.0^{2,6}.0^{7,12}]heptadeca-1,4,6,12,14,16-hexaen-5-yl}ethan-1-one](/img/structure/B2638711.png)
